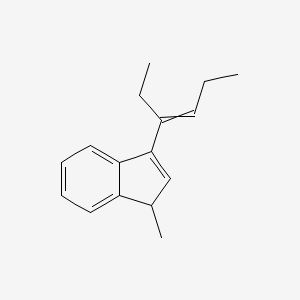

3-(Hex-3-en-3-yl)-1-methyl-1H-indene

Description

Significance of Indene (B144670) Core Structures in Organic Synthesis and Functional Materials Science

The indene core, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged scaffold in chemical science. wikipedia.org Its derivatives are not only pivotal intermediates in organic synthesis but also integral components of a wide range of functional materials and biologically active molecules. jfe-chem.comresearchgate.nettandfonline.com In the realm of medicinal chemistry, the indene motif is found in pharmaceuticals such as the non-steroidal anti-inflammatory drug sulindac. wikipedia.org The rigid and planar nature of the indene system, combined with its electronic properties, makes it an attractive building block for the design of new therapeutic agents. nih.gov

In materials science, indene derivatives are valued for their utility in the production of polymers and resins. For instance, indene is a key monomer in the manufacturing of indene/coumarone thermoplastic resins. wikipedia.org Furthermore, the unique photophysical and electronic properties of functionalized indenes have led to their investigation in applications such as photovoltaic solar cells and electron-transporting materials. researchgate.netacs.orgnih.gov The ability to tune the electronic characteristics of the indene core through substitution allows for the rational design of materials with specific optical and electronic functionalities. jfe-chem.com

Overview of Alkyl-Substituted Indenes: Synthetic Utility and Structural Features

The introduction of alkyl substituents onto the indene core significantly influences its chemical reactivity and physical properties. Alkyl groups can be strategically installed at various positions on both the five-membered and six-membered rings, leading to a diverse array of structural isomers with distinct characteristics. acs.orgacs.org The synthetic utility of alkyl-substituted indenes is vast, ranging from their use as ligands in organometallic chemistry to precursors for more complex molecular targets. researchgate.net

Several synthetic methodologies have been developed for the preparation of alkyl-substituted indenes. organic-chemistry.org These methods often involve the cyclization of appropriately substituted precursors or the direct alkylation of the indene ring. acs.orgacs.org The choice of synthetic route depends on the desired substitution pattern and the nature of the alkyl group.

Structurally, alkyl-substituted indenes exhibit interesting features. The position of the double bond within the five-membered ring can vary, leading to different isomers. The presence of alkyl groups can also introduce chirality, making these compounds valuable targets in asymmetric synthesis. researchgate.net The steric and electronic effects of the alkyl substituents play a crucial role in determining the molecule's conformation and reactivity.

Positioning of 3-(Hex-3-en-3-yl)-1-methyl-1H-indene within Contemporary Organic Chemistry Research

The compound this compound represents a specific example of a multifunctionalized indene derivative. While this particular molecule may not be extensively documented in the scientific literature, its structure allows us to position it within several key areas of modern organic chemistry research.

The presence of a methyl group at the 1-position and a more complex hexenyl group at the 3-position makes this a highly substituted indene. The synthesis of such polysubstituted indenes is an ongoing area of research, with a focus on developing efficient and stereoselective methods. researchgate.net

Furthermore, the hexenyl substituent contains a carbon-carbon double bond, which can serve as a handle for further chemical transformations. This opens up possibilities for using this compound as a building block in the synthesis of more elaborate molecules or for the preparation of functional polymers through olefin metathesis or other polymerization techniques. The combination of the rigid indene core and the flexible, reactive side chain could lead to materials with novel properties.

Given the interest in indene derivatives for biological applications and materials science, this compound can be considered a target for screening in these areas. Its structural complexity and potential for further functionalization make it an intriguing candidate for the discovery of new lead compounds or advanced materials.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are predicted and not based on experimental measurements.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 300-350 °C |

| Density | Predicted to be around 0.95-1.05 g/cm³ |

| Solubility | Insoluble in water; Soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound Note: The following are predicted chemical shifts (δ) in ppm relative to TMS and are for illustrative purposes.

| ¹H NMR | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 7.5 |

| Olefinic Proton (indenyl) | 6.0 - 6.5 |

| Olefinic Proton (hexenyl) | 5.3 - 5.8 |

| CH (indenyl) | 3.2 - 3.7 |

| CH₂ (indenyl) | 3.0 - 3.4 |

| CH₂ (hexenyl) | 2.0 - 2.5 |

| CH₃ (indenyl) | 1.2 - 1.5 |

| CH₃ (hexenyl) | 0.9 - 1.2 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 150 |

| Olefinic Carbons (indenyl & hexenyl) | 125 - 145 |

| Aliphatic Carbons | 15 - 45 |

Table 3: Comparison of General Synthetic Routes for Alkyl-Substituted Indenes

| Synthetic Method | Description | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkylation of indene with an alkyl halide in the presence of a Lewis acid catalyst. | Simple procedure, readily available starting materials. | Can lead to polysubstitution and rearrangement products. |

| Grignard Reaction | Reaction of an indanone with a Grignard reagent, followed by dehydration. | Good for introducing a variety of alkyl groups. | Requires a multi-step synthesis. |

| Wittig Reaction | Reaction of an indanone with a phosphonium (B103445) ylide. | Forms a C=C bond, useful for introducing alkenyl substituents. | The geometry of the double bond can be difficult to control. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a haloindene with an organometallic reagent (e.g., Suzuki, Stille). | High functional group tolerance and regioselectivity. | Requires pre-functionalized indenes and expensive catalysts. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

917970-84-4 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3-hex-3-en-3-yl-1-methyl-1H-indene |

InChI |

InChI=1S/C16H20/c1-4-8-13(5-2)16-11-12(3)14-9-6-7-10-15(14)16/h6-12H,4-5H2,1-3H3 |

InChI Key |

KRQUEYWCZLDYHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(CC)C1=CC(C2=CC=CC=C21)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hex 3 En 3 Yl 1 Methyl 1h Indene

Strategies for the Preparation of 1-Methyl-1H-indene Precursors

The 1-methyl-1H-indene core is a crucial building block for the target molecule. Its synthesis can be approached through various routes, primarily involving the formation of the indene (B144670) ring system followed by or incorporating the introduction of the methyl group at the C1 position.

Cyclization Routes to 1-Methyl-1H-indene

The formation of the indene skeleton is a cornerstone of this synthetic strategy. Several cyclization reactions have been developed to construct the five-membered ring fused to a benzene (B151609) ring. One notable method involves the transition-metal-catalyzed cyclization of readily available starting materials. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals, provides a direct route to 1-substituted-1H-indenes. organic-chemistry.org In the context of synthesizing 1-methyl-1H-indene, a 2-(prop-1-en-2-yl)phenylacetylene or a related precursor could undergo a catalyzed cyclization, directly installing the methyl group at the desired C1 position.

Another powerful approach is the intramolecular Friedel-Crafts reaction. This can involve the acylation of a suitably substituted arylpropanoic acid, followed by reduction and dehydration to furnish the indene ring. The starting material for 1-methyl-1H-indene via this route would be a 3-phenylbutanoic acid derivative.

Furthermore, Nazarov-type cyclizations of divinyl ketones have been employed for the synthesis of indene derivatives. While this method typically yields indenones, subsequent reduction and elimination can provide the desired indene scaffold. The strategic placement of a methyl group on the dienyl ketone precursor would be necessary to achieve the 1-methyl substitution pattern.

A summary of potential cyclization strategies is presented in the table below.

| Cyclization Strategy | Precursor Type | Key Transformation |

| Transition-Metal Catalysis | 2-Alkyl-1-ethynylbenzene | Intramolecular hydroarylation |

| Friedel-Crafts Acylation | 3-Arylpropanoic acid | Intramolecular acylation/reduction/dehydration |

| Nazarov Cyclization | Divinyl ketone | 4π-electrocyclization |

Methylation of Indene Scaffolds

An alternative to the direct formation of 1-methyl-1H-indene through cyclization is the post-cyclization functionalization of an existing indene core. The methylation of the indene scaffold is a key transformation in this regard. The acidity of the methylene (B1212753) protons at the C1 position of 1H-indene allows for deprotonation by a suitable base to form the indenyl anion. This nucleophilic anion can then react with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the C1 position.

The choice of base and reaction conditions is crucial to ensure regioselectivity and avoid over-methylation. Common bases used for this purpose include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (t-BuOK). The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

It is important to note that the resulting 1-methyl-1H-indene is prone to isomerization to the more thermodynamically stable 3-methyl-1H-indene. Therefore, careful control of the reaction conditions and purification methods is necessary to isolate the desired 1-methyl isomer.

Synthesis of the Hex-3-en-3-yl Moiety for Indene Functionalization

Stereoselective Approaches to Hex-3-ene Derivatives

The stereoselective synthesis of alkenes is a well-established area of organic chemistry, with numerous methods available to control the geometry of the double bond. For the synthesis of the hex-3-ene moiety, both (E) and (Z) isomers can be targeted through specific reactions.

One of the most versatile methods for stereoselective alkene synthesis is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The Still-Gennari modification of the HWE reaction, for instance, is known to favor the formation of (Z)-alkenes with high selectivity. nih.govresearchgate.net By choosing the appropriate phosphonate (B1237965) ylide and aldehyde (e.g., propanal), one can construct the (Z)-hex-3-ene skeleton. Conversely, the Schlosser modification of the Wittig reaction can be employed to favor the (E)-isomer.

Another powerful tool is the use of alkyne reductions. The partial reduction of 3-hexyne (B1328910) can provide either the (Z)- or (E)-isomer of hex-3-ene depending on the reaction conditions. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) for the hydrogenation of the alkyne selectively yields the cis-alkene, (Z)-hex-3-ene. In contrast, the reduction of the alkyne with sodium or lithium in liquid ammonia (B1221849) (a dissolving metal reduction) affords the trans-alkene, (E)-hex-3-ene.

The following table summarizes common stereoselective methods for the synthesis of hex-3-ene derivatives.

| Method | Reagents | Predominant Isomer |

| Still-Gennari HWE Reaction | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6 | (Z)-hex-3-ene |

| Schlosser Modification (Wittig) | Ylide, PhLi, then t-BuOK | (E)-hex-3-ene |

| Lindlar Reduction | 3-Hexyne, H₂, Lindlar's catalyst | (Z)-hex-3-ene |

| Dissolving Metal Reduction | 3-Hexyne, Na/Li, liquid NH₃ | (E)-hex-3-ene |

Direct Carbon-Carbon Bond Formation at the C3 Position of 1-Methyl-1H-indene

The final and most challenging step in the synthesis is the coupling of the 1-methyl-1H-indene precursor with the hex-3-en-3-yl moiety. This requires a highly selective C-C bond formation at the C3 position of the indene ring.

Palladium-Catalyzed Coupling Reactions for Alkene Difunctionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing 3-(Hex-3-en-3-yl)-1-methyl-1H-indene, a direct C-H functionalization approach at the C3 position of 1-methyl-1H-indene with a hex-3-ene derivative is an attractive strategy. However, the direct alkenylation of an unactivated C-H bond on the five-membered ring of an indene with an alkene is a challenging transformation.

A more plausible approach involves the concept of alkene difunctionalization, where two new bonds are formed across the double bond of the hex-3-ene derivative in a single operation. nih.govnih.govresearchgate.net A hypothetical palladium-catalyzed reaction could involve the oxidative addition of a C-X bond (where X is a halide or triflate) at the C3 position of a pre-functionalized 1-methyl-1H-indene to a palladium(0) catalyst. The resulting organopalladium species could then undergo migratory insertion with the hex-3-ene derivative. The subsequent steps would determine the second functional group added to the alkene.

Alternatively, a Heck-type reaction could be envisioned. If 3-halo-1-methyl-1H-indene is used, it can undergo a palladium-catalyzed coupling with a hex-3-ene derivative. However, a simple Heck reaction would result in a vinyl-substituted indene. To achieve the desired 3-(Hex-3-en-3-yl) structure, a subsequent reduction or a more complex cascade reaction would be necessary.

A more advanced strategy would be a palladium-catalyzed C-H activation/alkenylation reaction. This would involve the direct coupling of the C3-H bond of 1-methyl-1H-indene with a suitably activated hex-3-ene derivative. This approach is highly atom-economical but often requires directing groups to achieve the desired regioselectivity. The development of such a direct C3-alkenylation of 1-methyl-1H-indene remains a significant synthetic challenge.

The table below outlines a conceptual palladium-catalyzed approach.

| Coupling Strategy | Indene Substrate | Hexene Substrate | Key Palladium-Catalyzed Steps |

| Heck-type Coupling | 3-Halo-1-methyl-1H-indene | Hex-3-ene | Oxidative addition, migratory insertion, β-hydride elimination |

| C-H Activation/Alkenylation | 1-Methyl-1H-indene | Activated Hex-3-ene derivative | C-H activation, migratory insertion, reductive elimination |

Coupling Reactions Involving Indene Esters or Indenols

A viable strategy for synthesizing 3-alkenyl indenes involves the use of functionalized indene precursors such as indene esters or indenols. These precursors can be readily prepared and subsequently elaborated through cross-coupling reactions.

A potential pathway begins with the synthesis of a 1-methyl-1H-indene-3-carboxylate ester. This intermediate can be synthesized through various methods, including the cyclization of appropriate precursors. Once obtained, the ester group can be converted into a more reactive functional group suitable for cross-coupling, such as a triflate (–OTf). The synthesis of vinyl triflates from ketones (derived from the corresponding ester or indenol) is a well-established transformation.

This indene-3-triflate becomes a key building block for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nsf.govnih.gov The coupling partner would be an appropriately substituted alkenylboronic acid or ester, namely (E/Z)-hex-3-en-3-ylboronic acid. The Suzuki reaction is known for its mild conditions and high functional group tolerance. youtube.com The choice of palladium catalyst and ligands is crucial for both yield and stereoselectivity, potentially allowing for control over the E/Z geometry of the resulting double bond in the hexenyl moiety. nih.govbeilstein-journals.org

Table 1: Hypothetical Suzuki-Miyaura Coupling for Synthesis of the Target Compound

| Entry | Indene Substrate | Coupling Partner | Catalyst/Ligand | Base | Expected Outcome |

|---|---|---|---|---|---|

| 1 | 1-Methyl-1H-inden-3-yl triflate | (E)-Hex-3-en-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Formation of (E)-3-(Hex-3-en-3-yl)-1-methyl-1H-indene |

| 2 | 1-Methyl-1H-inden-3-yl triflate | (Z)-Hex-3-en-3-ylboronic acid | Pd(dppf)Cl₂ | CsF | Formation of (Z)-3-(Hex-3-en-3-yl)-1-methyl-1H-indene |

Alternatively, indenols can serve as precursors. 1-Methyl-1H-inden-3-ol could potentially be coupled directly or after conversion to a phosphate (B84403) or other activated derivative.

Metal-Catalyzed Alkylation and Alkenylation Strategies

Direct C–H functionalization has emerged as a powerful, atom-economical tool in organic synthesis. acs.orgnih.gov Applying this strategy to the 1-methyl-1H-indene scaffold could provide a more direct route to the target molecule. The C3-position of the indene ring is nucleophilic and can be deprotonated to form an indenyl anion, which can then react with electrophiles. acs.org However, for alkenylation, transition metal-catalyzed C–H activation is a more modern and versatile approach.

A plausible strategy involves the directed C–H alkenylation of 1-methyl-1H-indene. Catalytic systems based on rhodium, ruthenium, or palladium could potentially catalyze the direct coupling of the C3–H bond with a suitable hexenyl partner, such as 3-bromo-3-hexene or hex-3-en-3-yl triflate. The regioselectivity for the C3 position is often favored in indene systems.

Another well-established method is the cross-coupling of a 3-haloindene intermediate. For instance, 3-bromo-1-methyl-1H-indene could be subjected to Heck or Suzuki-Miyaura coupling conditions with the appropriate hexenyl partner. The synthesis of alkenyl indenes via palladium-catalyzed cross-coupling of Grignard reagents with 2-bromoindene (B79406) has been demonstrated, suggesting the feasibility of this approach for 3-substituted analogues.

Table 2: Comparison of Potential Metal-Catalyzed Alkenylation Strategies

| Method | Indene Substrate | Alkenyl Source | Potential Catalyst | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct C-H Alkenylation | 1-Methyl-1H-indene | 3-Bromo-3-hexene | Rh(III) or Pd(II) | Atom economy, fewer steps | Regioselectivity, harsh conditions |

| Suzuki-Miyaura Coupling | 3-Bromo-1-methyl-1H-indene | Hex-3-en-3-ylboronic acid | Pd(0) complexes | Mild conditions, high yield | Requires pre-functionalization |

Tandem Reaction Sequences for Highly Substituted Indenes

Tandem, or cascade, reactions provide an elegant and efficient approach to constructing complex molecules in a single operation, minimizing waste and purification steps. rsc.org For the synthesis of this compound, a tandem sequence could involve an intramolecular cyclization followed by an intermolecular cross-coupling.

One conceptual approach involves a palladium-catalyzed tandem cyclization/coupling reaction. nih.gov A suitable starting material, such as an ortho-alkynyl styrene (B11656) derivative, could undergo a palladium-catalyzed intramolecular carbopalladation to form a vinylpalladium intermediate. This reactive species could then be trapped in situ by a cross-coupling reaction with a hexenyl-organometallic reagent (e.g., from a Stille or Suzuki coupling). The initial substrate would need to be designed to incorporate the 1-methyl group at the appropriate position.

Another possibility is a tandem radical cyclization. Enyne allene-radical cyclizations have been developed to prepare indene ring systems under relatively mild conditions. nih.gov A carefully designed acyclic precursor could be triggered to undergo a cascade of bond-forming events to construct the substituted indene core.

Chemo- and Regioselective Considerations in the Synthesis of this compound

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this specific isomer. Several challenges must be addressed:

C3 vs. C2 Functionalization : The indene nucleus offers multiple sites for functionalization. Synthetic methods must selectively target the C3 position over the C2 position. In many metal-catalyzed reactions involving indene precursors, the regioselectivity is influenced by steric and electronic factors. organic-chemistry.org For instance, the formation of an indenyl anion via deprotonation typically occurs at C1, which then rearranges to the more stable C3 anion in substituted systems, directing electrophilic attack to this position. acs.org

1H- vs. 3H-Indene Tautomerism : Substituted indenes can exist as tautomers. The position of the double bonds within the five-membered ring can shift. The synthesis must be designed to yield the desired and generally more stable 1H-indene tautomer. Reaction conditions, particularly temperature and the presence of acid or base, can influence the tautomeric equilibrium.

Stereoselectivity of the Hexenyl Double Bond : The hex-3-en-3-yl group can exist as either E or Z isomers. The choice of synthetic method will determine the stereochemical outcome. For example, in a Suzuki coupling, the stereochemistry of the alkenylboronic acid is often retained in the product. nih.gov In contrast, other methods may yield a mixture of stereoisomers requiring separation.

Chemoselectivity : The chosen reactions must be compatible with the double bond in the hexenyl side chain and the aromatic ring. For instance, certain strong acids or hydrogenation catalysts could react with the C=C bond.

Careful selection of catalysts, ligands, and reaction conditions is essential to navigate these selectivity issues and ensure the efficient formation of the desired product. nih.govnih.govacs.org

Development of Novel and Efficient Synthetic Pathways

Future research in the synthesis of this compound and related complex indenes will likely focus on increasing efficiency and sustainability. Key areas for development include:

Direct C-H Activation/Alkenylation : Expanding the scope and improving the mildness of direct C-H alkenylation reactions would represent a significant advance. researchgate.netmdpi.comnih.gov Developing catalysts that can functionalize the C3-H bond of 1-methylindene (B165137) with high selectivity using the alkene (3-hexene) or alkyne (3-hexyne) directly would be a highly atom-economical approach.

Photoredox Catalysis : Visible-light photoredox catalysis offers new pathways for C-C bond formation under exceptionally mild conditions. A photoredox-mediated pathway could potentially be developed to couple a 1-methylindene radical precursor with a hexenyl radical equivalent.

One-Pot Multi-Component Reactions : Designing a one-pot reaction where the indene core is formed and functionalized at the C3 position in a single synthetic operation would be highly efficient. This could involve, for example, a transition-metal-catalyzed annulation of a phenyl-containing precursor with an alkyne, followed by an in-situ alkenylation step.

Enantioselective Synthesis : For applications where chirality is important, developing enantioselective methods to control the stereocenter at the C1 position would be a valuable goal. This could involve asymmetric catalysis during the cyclization step or a kinetic resolution of a racemic intermediate.

By leveraging modern synthetic methodologies, chemists can devise more efficient and selective routes to complex targets like this compound, paving the way for the exploration of its potential properties and applications.

Chemical Reactivity and Transformational Chemistry of 3 Hex 3 En 3 Yl 1 Methyl 1h Indene

Reactions Involving the Indene (B144670) Aromatic System

The 1-methyl-1H-indene core of the molecule is an aromatic system that can undergo reactions typical of substituted benzenes and related polycyclic aromatic hydrocarbons.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In 3-(Hex-3-en-3-yl)-1-methyl-1H-indene, the benzene (B151609) portion of the indene ring is activated towards electrophilic attack by the presence of two alkyl substituents: the methyl group at position 1 and the hexenyl group at position 3. Both alkyl groups are electron-donating, thereby increasing the nucleophilicity of the aromatic ring and directing incoming electrophiles to the ortho and para positions. wikipedia.org

The substitution pattern is therefore predicted to favor positions 4 and 6. Steric hindrance from the somewhat bulky hexenyl group at position 3 might slightly disfavor substitution at the adjacent position 4 compared to position 6, potentially making position 6 the major monosubstitution product.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br2, FeBr3 | Br+ | 6-Bromo-3-(hex-3-en-3-yl)-1-methyl-1H-indene |

| Nitration | HNO3, H2SO4 | NO2+ | 3-(Hex-3-en-3-yl)-1-methyl-6-nitro-1H-indene |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 1-(3-(Hex-3-en-3-yl)-1-methyl-1H-inden-6-yl)ethan-1-one |

| Sulfonation | Fuming H2SO4 | SO3 | This compound-6-sulfonic acid |

Nucleophilic Additions to the Indene Core

While the benzene ring is generally unreactive towards nucleophiles, the five-membered ring of the indene system contains a double bond that can, under certain conditions, undergo nucleophilic addition. This reactivity is significantly enhanced if the double bond is conjugated with a strong electron-withdrawing group. For this compound, which lacks such activation, nucleophilic addition to the indene double bond is not a highly favored pathway. Reactions with very strong nucleophiles, such as organometallic reagents, are more likely to proceed via deprotonation (metalation) rather than addition.

However, in scenarios where the indene core is modified to include an electron-withdrawing group (e.g., a carbonyl or nitro group introduced via electrophilic substitution), the potential for conjugate (1,4-) nucleophilic addition increases. For instance, if the molecule were to be converted to an indenone, it would become a good substrate for nucleophiles like amines or cuprates.

Reactivity of the Hex-3-en-3-yl Alkene Moiety

The hex-3-en-3-yl side chain contains a trisubstituted carbon-carbon double bond, which is the primary site for a variety of addition reactions.

Addition Reactions Across the Double Bond (e.g., Hydroboration, Halogenation, Oxyamination)

The trisubstituted nature of the alkene dictates the regioselectivity and stereoselectivity of addition reactions.

Hydroboration-Oxidation : This two-step sequence achieves the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com Borane (BH₃) or its complexes will add across the double bond, with the boron atom attaching to the less sterically hindered carbon (C-4 of the hexenyl chain). Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group. This reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. uwo.ca

Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. chemistrysteps.commasterorganicchemistry.com The nucleophilic halide ion then attacks one of the carbons of the intermediate from the opposite face, leading to an anti-addition product. libretexts.orglumenlearning.com Due to the formation of two new stereocenters, a racemic mixture of diastereomers would be expected.

Oxyamination : This reaction introduces both an amino group and a hydroxyl group across the double bond, forming a valuable 1,2-amino alcohol functionality. rsc.org The Sharpless aminohydroxylation, for example, typically results in syn-addition of the -OH and -NHR groups. organic-chemistry.org The regioselectivity on a trisubstituted alkene can be influenced by the specific reagents and chiral ligands used, but generally, the nitrogen atom adds to the less substituted carbon of the double bond. acs.org

| Reaction | Reagents | Key Intermediate/Transition State | Functional Group Transformation | Stereochemistry |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Four-membered ring transition state | Alkene → Alcohol | Syn-addition |

| Halogenation | Br2 in CCl4 | Cyclic bromonium ion | Alkene → Vicinal Dibromide | Anti-addition |

| Oxyamination | OsO4 (cat.), Chloramine-T | Osmacycle intermediate | Alkene → Amino alcohol | Syn-addition |

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The alkene in the hexenyl side chain can function as a dienophile in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. wikipedia.org This reaction involves the interaction of the alkene's π-electrons (the dienophile) with a conjugated diene to form a six-membered ring. organic-chemistry.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The hex-3-en-3-yl moiety, being an alkyl-substituted alkene, is relatively electron-rich and would therefore be considered an unactivated dienophile. libretexts.org Consequently, reactions would likely require forcing conditions (high temperature or pressure) or the use of a particularly electron-rich diene. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org

For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene ring, forming two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step.

Oxidation and Reduction Chemistry of the Alkene

The hex-3-en-3-yl substituent of this compound introduces a reactive alkene functional group. Its oxidation and reduction chemistry is predicted to follow well-established pathways for tetrasubstituted alkenes.

Oxidation:

The double bond can undergo a variety of oxidation reactions, leading to the formation of epoxides, diols, or cleavage products, depending on the reagents and conditions employed. pressbooks.publibretexts.orgmsu.edu

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide. This reaction involves the transfer of an oxygen atom to the double bond in a concerted step. libretexts.org

Dihydroxylation: The alkene can be converted into a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org Anti-dihydroxylation can be accomplished via the acid-catalyzed ring-opening of an intermediate epoxide. libretexts.org

Oxidative Cleavage: More vigorous oxidation conditions will cleave the carbon-carbon double bond. Ozonolysis (O₃ followed by a workup with a reducing agent like dimethyl sulfide, (CH₃)₂S) is a common method for this transformation, which would be expected to yield two ketone fragments. libretexts.org Treatment with hot, acidic, or basic potassium permanganate would also lead to cleavage, producing ketones. pressbooks.publibretexts.org

Reduction:

The primary reduction reaction for the alkene is catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, this compound would be reduced to 3-(Hexan-3-yl)-1-methyl-1H-indene. organic-chemistry.org This reaction typically proceeds with syn-addition of hydrogen atoms to the double bond.

The following table summarizes the predicted outcomes of these key transformations.

| Transformation | Reagent(s) | Predicted Product |

| Epoxidation | m-CPBA | 3-(3,4-Epoxyhex-3-yl)-1-methyl-1H-indene |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 3-(3,4-Dihydroxyhex-3-yl)-1-methyl-1H-indene |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S | Propan-2-one and 1-(1-methyl-1H-inden-3-yl)propan-1-one |

| Reduction | H₂, Pd/C | 3-(Hexan-3-yl)-1-methyl-1H-indene |

Intramolecular Cyclization and Rearrangement Processes

The spatial proximity of the alkene in the hexenyl side chain to the indene ring system allows for the possibility of intramolecular cyclization reactions, particularly under acidic or metal-catalyzed conditions. Such reactions are powerful tools for constructing complex polycyclic frameworks.

Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the alkene can be protonated to form a carbocation. This carbocation could then be attacked by the electron-rich indene ring (acting as a nucleophile) in an intramolecular electrophilic aromatic substitution-type reaction. The regioselectivity of this cyclization would depend on the stability of the resulting polycyclic carbocation intermediate. This could potentially lead to the formation of new five- or six-membered rings fused to the indene core. Studies on related o-(alkynyl)styrenes and vinyl acetophenones have demonstrated the feasibility of such acid-promoted cyclizations to form indene-containing polycycles. rsc.orgacs.org

Metal-Catalyzed Cyclizations: Transition metals, particularly palladium and rhodium, are known to catalyze a wide range of intramolecular reactions involving alkenes. rsc.org For instance, a palladium(II)-catalyzed intramolecular hydrofunctionalization could potentially occur, where a C-H bond of the indene ring adds across the alkene of the side chain. rsc.org The specific outcome would be highly dependent on the ligand and reaction conditions. Similar cyclizations of vinyl-substituted aromatics have been shown to proceed via [2+2] cycloadditions or other complex rearrangements mediated by the metal center. nih.gov

Rearrangements: The indene core itself is subject to rearrangements. For instance, under certain conditions, a 1,5-hydrogen shift can occur, leading to the isomerization of 1-substituted-1H-indenes. While the 1-methyl group stabilizes the current isomer, rearrangements involving the exocyclic double bond or the formation of methylene (B1212753) indene intermediates could be envisioned under thermal or photochemical conditions, potentially leading to isomerization or dimerization products. researchgate.net

The table below outlines plausible cyclization products based on known reactivity patterns of similar systems.

| Reaction Type | Catalyst/Conditions | Plausible Product Class | Reference Analogy |

| Cationic Cyclization | Brønsted Acid (e.g., TfOH) | Fused polycyclic hydrocarbon | Intramolecular cyclization of o-(1-arylvinyl) acetophenone. rsc.org |

| Pd-Catalyzed Hydrofunctionalization | Pd(II) catalyst | Fused polycyclic hydrocarbon | Intramolecular alkene hydrofunctionalization. rsc.org |

| On-Surface Cyclization | Thermal activation on Au(111) | Dihydroindenofluorene derivative | Cyclization of vinyl groups on poly-para-phenylene. nih.gov |

Derivatization Strategies for Structural Modification and Functionalization

Both the indene nucleus and the alkene side chain offer opportunities for derivatization to modify the molecule's structure and introduce new functional groups.

Functionalization of the Indene Ring:

Electrophilic Aromatic Substitution: The benzene portion of the indene ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the fused cyclopentene (B43876) ring and the alkyl substituent would influence the position of substitution.

Deprotonation and Alkylation: The methylene protons of the five-membered ring in indene are acidic (pKa ≈ 20 in DMSO). wikipedia.org Treatment with a strong base, such as an organolithium reagent or sodium hydride, would deprotonate the C1 position, generating an indenyl anion. This nucleophilic anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a substituent at the 1-position. wikipedia.org

Functionalization of the Alkene Side Chain:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalide.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed to form a haloalkane. The regioselectivity would be dictated by the stability of the intermediate carbocation.

Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. msu.edu

Palladium-Catalyzed Cross-Coupling: If the alkene were first converted to a vinyl halide or triflate, it could participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the structure. researchgate.net

The following table provides examples of potential derivatization reactions.

| Target Site | Reaction | Reagents | Expected Product Type |

| Indene Ring (Aromatic) | Nitration | HNO₃, H₂SO₄ | Nitro-substituted indene derivative |

| Indene Ring (C1 Position) | Alkylation via indenyl anion | 1. n-BuLi 2. CH₃I | 1,1-Dimethyl-3-(hex-3-en-3-yl)-1H-indene |

| Alkene Side Chain | Bromination | Br₂ in CCl₄ | 3-(3,4-Dibromohex-3-yl)-1-methyl-1H-indene |

| Alkene Side Chain | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(4-Hydroxyhexan-3-yl)-1-methyl-1H-indene |

Advanced Spectroscopic Characterization Methodologies for 3 Hex 3 En 3 Yl 1 Methyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For a molecule such as 3-(Hex-3-en-3-yl)-1-methyl-1H-indene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally determine its constitution and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons in the 1-methyl-1H-indene core and the hex-3-en-3-yl substituent. The chemical shifts, multiplicities, and coupling constants of these signals provide detailed information about the electronic environment and connectivity of the protons.

The aromatic protons of the indene (B144670) ring system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The vinyl proton on the indene ring (at the 2-position) would likely resonate at a characteristic upfield position relative to the aromatic protons. The allylic protons of the hexenyl chain and the methine proton at the 1-position of the indene ring will show complex splitting patterns due to coupling with neighboring protons. The methyl groups will appear as the most upfield signals.

The stereochemistry of the double bond in the hex-3-en-3-yl group (E/Z isomerism) would influence the chemical shifts of the vinylic and allylic protons. The through-space Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which is crucial for confirming the stereochemical arrangement.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (4H) | 7.0 - 7.5 | m | - |

| Indene Vinyl H (1H) | 6.0 - 6.5 | s | - |

| Hexenyl Vinyl H (1H) | 5.3 - 5.8 | t | 7-8 |

| Indene Methine H (1H) | 3.0 - 3.5 | q | 7-8 |

| Allylic CH₂ (2H) | 2.0 - 2.5 | q | 7-8 |

| Ethyl CH₂ (2H) | 2.0 - 2.5 | q | 7-8 |

| Indene CH₃ (3H) | 1.2 - 1.5 | d | 7-8 |

| Ethyl CH₃ (3H) | 0.9 - 1.2 | t | 7-8 |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic and vinylic carbons are expected to resonate in the downfield region (δ 110-150 ppm). The quaternary carbons of the indene ring and the double bond of the hexenyl chain will also appear in this region. The aliphatic carbons, including the methyl, methylene (B1212753), and methine carbons, will appear in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary C | 140 - 150 |

| Aromatic CH C | 118 - 130 |

| Vinylic Quaternary C | 135 - 145 |

| Vinylic CH C | 120 - 135 |

| Indene Methine C | 40 - 50 |

| Allylic CH₂ C | 25 - 35 |

| Ethyl CH₂ C | 20 - 30 |

| Indene CH₃ C | 15 - 25 |

| Ethyl CH₃ C | 10 - 20 |

This is an interactive data table. You can sort and filter the data.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the methine proton at position 1 of the indene ring and its attached methyl group, and along the aliphatic chains of the hexenyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying the connectivity of quaternary carbons and for linking the hex-3-en-3-yl substituent to the 1-methyl-1H-indene core at the 3-position.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₁₇H₂₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimentally determined value to confirm its elemental composition.

Predicted HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₇H₂₂ | 226.1722 |

| [M+H]⁺ | C₁₇H₂₃ | 227.1799 |

| [M+Na]⁺ | C₁⇂H₂₂Na | 249.1619 |

This is an interactive data table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a sample of this compound and for analyzing it within a complex mixture.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with expected fragment ions arising from the cleavage of the bond between the indene ring and the hexenyl substituent, as well as fragmentations within the hexenyl chain itself. Common fragmentation pathways would include benzylic cleavage and rearrangements. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, it is possible to identify the types of chemical bonds and functional groups present.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu For this compound, the key functional groups are the alkene C=C double bond in the hexenyl side chain and the aromatic indene core.

The presence of the alkene group is primarily identified by the C=C stretching vibration, which gives rise to a moderate absorption band in the range of 1680-1640 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, the stretching vibrations of the vinylic C-H bonds (=C-H) are expected to appear at slightly higher frequencies than saturated C-H bonds, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.comvscht.cz

The aromatic indene system exhibits its own characteristic IR absorptions. Aromatic C-H stretching vibrations are observed in a similar region to alkene C-H stretches, from 3100-3000 cm⁻¹. vscht.czorgchemboulder.com The carbon-carbon stretching vibrations within the aromatic ring result in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ range. pressbooks.publibretexts.org Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the aromatic ring, typically appear as strong absorptions in the 900-675 cm⁻¹ region. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1680 - 1640 | Medium to Weak | |

| Aromatic (Indene) | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Alkyl (Methyl, Hexenyl) | -C-H Stretch | 2960 - 2850 | Strong |

This table presents predicted data based on established spectroscopic principles for the given functional groups.

Raman spectroscopy, another form of vibrational spectroscopy, is based on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds, making it an excellent technique for creating a structural fingerprint of molecules like this compound. mdpi.comnih.gov

The Raman spectrum of this compound is expected to be characterized by strong signals from the C=C bonds of both the alkene side chain and the aromatic indene nucleus. The symmetric nature of these bonds often leads to strong Raman scattering, whereas their IR absorption can sometimes be weak. mdpi.com The precise frequencies and relative intensities of the Raman bands are highly sensitive to the molecular structure, including the geometry of the double bond in the hexenyl chain and the substitution pattern of the indene ring. nih.gov This sensitivity allows for the creation of a unique spectral "fingerprint" that can be used to identify the compound and distinguish it from other isomers or related structures. Changes in the molecular environment or conformation can also be detected through shifts in the Raman spectrum. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pressbooks.publibretexts.org This technique is particularly informative for compounds containing conjugated π-electron systems, such as the indene core of this compound.

The indene system, which consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, is an aromatic chromophore that is expected to exhibit characteristic UV absorptions. Aromatic compounds typically show a strong absorption band near 205 nm and a less intense, structured band in the 255-275 nm range. libretexts.orgopenstax.org The presence of alkyl substituents on the indene ring, such as the methyl and hexenyl groups, can cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). shimadzu.comlibretexts.org The extended conjugation of the indene system results in these electronic transitions occurring at longer wavelengths compared to non-conjugated systems. libretexts.org

The expected UV-Vis absorption data for this compound, based on the indene chromophore and the effects of alkyl substitution, are summarized below.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Substituted Indene | π → π | ~220 - 230 |

| π → π | ~260 - 280 |

This table presents predicted data based on the electronic properties of the indene chromophore and typical substituent effects.

Computational and Theoretical Studies on 3 Hex 3 En 3 Yl 1 Methyl 1h Indene

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-(Hex-3-en-3-yl)-1-methyl-1H-indene, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to provide a detailed picture of its behavior at the atomic and electronic levels. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in describing electronic structures of organic molecules. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A crucial aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich indene (B144670) ring system, which acts as the primary electron donor. The LUMO, conversely, would represent the region most susceptible to accepting electrons. The distribution of these orbitals would be visualized to predict sites of electrophilic and nucleophilic attack. The energies of these orbitals provide insights into the ionization potential and electron affinity of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: Specific energy values require dedicated computational studies.

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of this compound is complex due to the rotational freedom of the hexenyl substituent. Conformational analysis would be performed to identify the most stable arrangement of atoms in space (the global minimum) and other low-energy conformers. This process involves systematically rotating the single bonds in the hexenyl chain and calculating the energy of each resulting conformation.

Geometrical optimization is then carried out for the identified stable conformers using methods like DFT. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. The optimized geometry is essential for accurate predictions of other molecular properties.

Table 2: Key Optimized Geometrical Parameters for a Hypothetical Conformer of this compound

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | Value not available |

| C3-C(Hexenyl) Bond Length (Å) | Value not available |

| C1-C2-C3 Bond Angle (°) | Value not available |

| Dihedral Angle (C2-C3-C(Hexenyl)-C) (°) | Value not available |

Note: Specific geometrical parameters are dependent on the computational method and basis set used.

Reactivity Descriptors and Fukui Functions

To quantify the reactivity of this compound, various reactivity descriptors derived from DFT would be calculated. These include global descriptors like chemical potential, hardness, and electrophilicity, which provide a general measure of the molecule's reactivity.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one could predict which atoms in the indene ring or the hexenyl chain are most likely to participate in chemical reactions. This information is invaluable for understanding the molecule's chemical behavior and for designing synthetic pathways.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis for Key Synthetic Steps

For any proposed synthesis of this compound, computational modeling can be used to elucidate the reaction mechanism. This involves identifying the transition state for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By calculating the energy of the transition state, the activation energy for the reaction can be determined. This allows for a comparison of different possible reaction pathways, identifying the most energetically favorable route. The geometry of the transition state also provides valuable information about the bond-breaking and bond-forming processes.

Stereochemical Outcomes Predictions

The presence of a stereocenter at the 1-position of the indene ring and the double bond in the hexenyl substituent means that this compound can exist as multiple stereoisomers. Computational modeling can be used to predict the stereochemical outcome of a reaction by comparing the activation energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be favored, thus determining the major product. This predictive capability is highly valuable in stereoselective synthesis.

Prediction of Spectroscopic Parameters

No published data from computational predictions of spectroscopic parameters such as ¹H NMR, ¹³C NMR, IR, or UV-Vis spectra for this compound could be located.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies concerning the dynamic behavior, conformational analysis, or interaction profiles of this compound have been found in the available scientific literature.

Applications in Advanced Organic Synthesis and Materials Science Research

3-(Hex-3-en-3-yl)-1-methyl-1H-indene as a Building Block for Complex Architectures

Substituted indenes are valuable intermediates in the synthesis of complex organic molecules and functional materials. researchgate.net The structure of this compound offers multiple avenues for synthetic elaboration, positioning it as a versatile building block. The synthesis of functionalized indene (B144670) derivatives can be achieved through various catalytic methods, such as palladium-catalyzed Suzuki coupling combined with ruthenium-catalyzed ring-closing metathesis, allowing for controlled construction of the core structure. organic-chemistry.org

The key reactive sites of this compound include:

The Indenyl Anion: Deprotonation of the C1-proton (alpha to the methyl group) generates a nucleophilic indenyl anion. This anion is a cornerstone of its utility, particularly in organometallic chemistry for the formation of metal complexes.

The Alkene Moiety: The carbon-carbon double bond in the hex-3-en-3-yl side chain is susceptible to a wide array of electrophilic addition reactions, cycloadditions, and transition-metal-catalyzed transformations such as hydroboration, oxidation, or olefin metathesis. This allows for the introduction of new functional groups or the construction of more complex appended structures.

The Aromatic Ring: The benzene (B151609) portion of the indene core can undergo electrophilic aromatic substitution, enabling further functionalization, although the conditions must be carefully chosen to avoid reactions at the more sensitive five-membered ring.

This multifunctionality allows the molecule to be incorporated into larger, more complex molecular architectures, including precursors for bioactive compounds or advanced materials. researchgate.net

Potential as a Ligand in Organometallic Chemistry

Indene and its derivatives are widely exploited as ligands in organometallic chemistry, most notably as surrogates for the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand. researchgate.netnih.gov The indenyl ligand, formed upon deprotonation of the indene, coordinates to a metal center. The presence of the fused benzene ring significantly modifies the electronic and steric properties of the ligand compared to a simple cyclopentadienyl ring.

Transition-metal complexes featuring indenyl ligands often exhibit different and sometimes enhanced reactivity compared to their cyclopentadienyl counterparts. rsc.org This phenomenon, known as the "indenyl effect," is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode (where all five carbons of the five-membered ring are bonded to the metal) to an η³-coordination mode (where only three carbons are bonded). This slippage creates a vacant coordination site on the metal center, facilitating associative substitution reactions and often leading to a dramatic increase in reaction rates. nih.gov

The specific substituents on this compound would further tune the properties of the resulting metal complex. The methyl group provides steric bulk, influencing the geometry around the metal center, while the hexenyl chain could potentially coordinate to the metal or be used to tether the complex to a support.

| Feature of Indenyl Ligands | Consequence in Organometallic Chemistry | Source |

| Fused Benzene Ring | Modifies electronic properties and increases steric bulk compared to Cp ligands. | nih.gov |

| "Indenyl Effect" | Ability to slip from η⁵ to η³ coordination, creating a vacant metal site. | nih.gov |

| Enhanced Reactivity | Facilitates associative ligand substitution, leading to significant rate acceleration in catalytic cycles. | rsc.orgnih.gov |

| Tunable Scaffolds | Substituents on both the five- and six-membered rings allow for fine-tuning of steric and electronic properties. | researchgate.net |

Metallocenes are organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl-type ligands. nih.gov When indenyl ligands are used, the resulting bis(indenyl)metallocene complexes are of significant interest as catalysts or catalyst precursors. Chiral metallocenes, in particular, are powerful catalysts for asymmetric synthesis. nih.gov

The substitution pattern on the indenyl ligand is critical for controlling the properties of the metallocene catalyst. For instance, bridging two indenyl ligands (ansa-metallocenes) restricts the rotation of the ligands, which can lead to better stereocontrol in catalytic reactions like stereoselective olefin polymerization. nih.gov The 1-methyl and 3-hexenyl substituents on the target molecule would create a specific steric environment in a metallocene structure, influencing substrate approach and potentially the stereoselectivity of the catalyzed reaction. Indenylmetal complexes have proven effective in a range of catalytic transformations beyond polymerization, including hydroamination and carboalumination. nih.gov

One of the most significant applications of metallocene catalysts, including those with indenyl ligands, is in olefin polymerization. nih.gov These catalysts, often activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize α-olefins like ethylene (B1197577) and 1-hexene (B165129) with high activity and control over the polymer's properties. mdpi.comresearchgate.net

The structure of the metallocene catalyst directly dictates the microstructure of the resulting polymer (e.g., isotactic, syndiotactic, atactic), which in turn determines its physical properties. The separation of ansa-metallocene complexes into their rac and meso isomers is crucial, as each isomer can yield polymers with vastly different properties. mdpi.com For example, in the copolymerization of ethylene and 1-hexene, meso-isomers of certain zirconocenes have shown significantly higher productivity than their rac counterparts. mdpi.com

A catalyst derived from this compound would be expected to participate in such polymerizations. The steric hindrance from the substituents would influence monomer insertion and chain propagation rates, thereby affecting the polymer's molecular weight and branching.

Role in the Development of Novel Polymer Materials (e.g., Polyindene derivatives)

Beyond its use in forming polymerization catalysts, the this compound molecule itself can act as a monomer for the creation of novel polymer materials. Indene derivatives can be polymerized through various mechanisms to produce polymers with rigid backbones and potentially interesting thermal and electronic properties. nih.gov

For example, indene oxide can be copolymerized with carbon dioxide using cobalt-based catalysts to produce poly(indene carbonate). nih.govfigshare.com This material exhibits a high glass transition temperature (up to 138 °C), indicating significant thermal stability derived from its rigid polymer backbone. figshare.com

Furthermore, functionalized indenes can participate in cycloaddition reactions to create new materials. Indene-C₆₀ adducts, synthesized via a Diels-Alder reaction, have been developed as electron-transporting materials for use in flexible perovskite solar cells. nih.gov

The this compound molecule is particularly well-suited for polymerization due to the presence of the double bond in its side chain. This alkene functionality could be polymerized via:

Addition Polymerization: Using radical or coordination polymerization methods.

Ring-Opening Metathesis Polymerization (ROMP): If the hexenyl chain were part of a cyclic olefin, or if the indene were to participate in a tandem polymerization-cyclization process.

Copolymerization: The molecule could be incorporated as a comonomer with other olefins to introduce the rigid indenyl group into the side chains of a polymer, thereby modifying its thermal and mechanical properties.

| Polymer Type | Monomers | Catalyst/Method | Key Properties/Applications | Source(s) |

| Poly(indene carbonate) | Indene oxide, Carbon dioxide | (salen)Co(III) complex | Rigid backbone, high glass transition temperature (up to 138 °C), thermal stability up to 249 °C. | nih.govfigshare.comresearchgate.net |

| Indene-Fullerene Adducts | Indene derivatives, Fullerene (C₆₀) | Diels-Alder [4+2] cycloaddition | Electron-transporting materials for flexible perovskite solar cells. | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Hex 3 En 3 Yl 1 Methyl 1h Indene

Development of Asymmetric Synthetic Routes

The presence of a stereocenter at the C1 position of the indene (B144670) ring and E/Z isomerism in the hexenyl side chain makes stereocontrol a paramount objective for future synthetic efforts. The development of asymmetric synthetic routes would enable the selective production of specific stereoisomers, which is crucial for applications in pharmacology and materials science where chirality dictates function.

Future research should focus on catalytic enantioselective methods. rsc.org One promising approach involves the use of chiral Brønsted acids or N-triflyl phosphoramides to catalyze the asymmetric cyclization of precursor molecules, a strategy that has proven effective for synthesizing chiral 1-aminoindene derivatives. rsc.org Another avenue involves transition-metal catalysis, employing metals like palladium, rhodium, or iridium complexed with chiral ligands to direct the stereochemical outcome of key bond-forming reactions. The challenge will be to devise a strategy that simultaneously controls both the point chirality at the indene core and the geometry of the alkene in the side chain. Success in this area would provide access to enantiomerically pure forms of 3-(Hex-3-en-3-yl)-1-methyl-1H-indene, paving the way for the investigation of their chiroptical properties and stereospecific interactions.

Exploration of Novel Reactivities under Flow Conditions or Photochemical Catalysis

Moving beyond traditional batch synthesis, the exploration of continuous-flow chemistry and photochemical catalysis offers significant advantages for the synthesis and functionalization of this compound. nih.govresearchgate.net These modern techniques can lead to improved reaction efficiency, safety, scalability, and access to novel chemical transformations. core.ac.ukresearchgate.net

Flow Chemistry: Adapting the synthesis of this compound to a continuous-flow process could significantly enhance control over reaction parameters such as temperature, pressure, and residence time. core.ac.uk This precise control can lead to higher yields and selectivities. researchgate.net Flow reactors are particularly well-suited for photochemical reactions, ensuring uniform irradiation of the reaction mixture and minimizing byproduct formation. tue.nl

Photochemical Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. tue.nl This approach could be used to forge new carbon-carbon or carbon-heteroatom bonds on the indene core or the hexenyl side chain. Future research could explore C-H functionalization reactions to introduce new functionalities without the need for pre-functionalized starting materials, offering a more atom-economical synthetic route.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques are indispensable. Real-time monitoring provides a dynamic picture of the reaction, revealing the concentrations of reactants, intermediates, and products as the reaction progresses. acs.org

Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. acs.orgscienceopen.com In situ FTIR, for example, can track changes in vibrational modes corresponding to specific functional groups, offering kinetic data and insights into catalyst behavior. acs.org Similarly, in situ NMR can provide detailed structural information about transient species that may not be observable through conventional offline analysis. chemrxiv.org Applying these process analytical technologies (PAT) to the synthesis of this compound would facilitate rapid optimization, ensure process robustness, and potentially uncover novel mechanistic pathways. acs.orgnih.gov

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

Investigation of Solid-State Chemistry and Supramolecular Assemblies

The molecular structure of this compound, featuring a planar π-conjugated indene system and a flexible alkyl chain, suggests a rich potential for interesting solid-state properties and supramolecular assembly. "Chemistry beyond the molecule" explores the non-covalent interactions that govern how molecules arrange themselves into larger, ordered structures. mdpi.com

Future research should involve the growth of single crystals and their analysis via X-ray diffraction to determine the precise three-dimensional structure and packing arrangement in the solid state. Understanding these packing motifs, which may be driven by π-π stacking of the indene rings or weaker C-H···π interactions, is the first step toward crystal engineering. By modifying the molecular structure, it may be possible to control these intermolecular interactions to create new materials with tailored optical, electronic, or mechanical properties. The study of how these molecules self-assemble could lead to the development of novel liquid crystals, organic semiconductors, or functional thin films. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(Hex-3-en-3-yl)-1-methyl-1H-indene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be achieved via cycloaddition reactions using allyl stannanes or enamine intermediates, as demonstrated in studies of structurally similar indene derivatives. For example, cycloaddition with electron-rich dienophiles (e.g., 1-diethylaminopropyne) under thermal or catalytic conditions (e.g., Lewis acids) can yield the desired product. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : and NMR to identify proton environments (e.g., vinyl protons at δ 5.2–6.0 ppm) and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is preferred, as used in analogous indene derivatives to resolve spatial configurations .

- Py-GC-MS/MS : For thermal stability analysis and decomposition product identification, as applied to indene analogs in environmental studies .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : The compound is lipophilic, with better solubility in non-polar solvents (e.g., hexane, toluene) than polar solvents. Pre-dissolution in THF or DCM is recommended for reactions.

- Stability : Store under inert gas (N/Ar) at 2–8°C to prevent oxidation of the hexenyl group. Avoid prolonged exposure to light, as conjugated dienes in indene derivatives are prone to photochemical degradation .

- Handling : Use PPE (nitrile gloves, safety goggles) and fume hoods to mitigate inhalation risks. Dust generation should be minimized via solvent-wet handling .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory is critical for predicting regioselectivity. Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-31G*) to identify reactive sites. For example, electron-rich alkenes in the hexenyl group may act as dienophiles in Diels-Alder reactions. Molecular dynamics simulations (e.g., Gaussian or ORCA) can model transition states and activation energies, aiding in solvent and catalyst selection .

Q. What strategies resolve contradictions in experimental data regarding stereochemical outcomes in its derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., syn vs. anti addition). Address these by:

- Iterative Analysis : Repeat experiments under controlled conditions (e.g., strict anhydrous or low-temperature settings).

- Cross-Validation : Use multiple techniques (e.g., NOESY NMR for spatial proximity, circular dichroism for enantiomeric excess).

- Theoretical Frameworks : Apply Curtin-Hammett principles to determine kinetic vs. thermodynamic control, especially when intermediates are transient .

Q. What methodologies assess the environmental impact of indene derivatives during disposal?

- Methodological Answer :

- Pyrolysis-GC-MS/MS : Analyze thermal decomposition products to identify toxic byproducts (e.g., polyaromatic hydrocarbons). For example, indene derivatives pyrolyzed at 500°C release PAHs like naphthalene and fluorene, requiring controlled incineration .

- Biodegradation Studies : Use soil microcosms spiked with the compound to track degradation rates via LC-MS. Compare aerobic vs. anaerobic conditions to model environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.